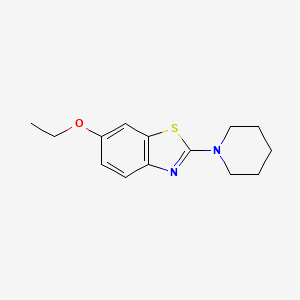

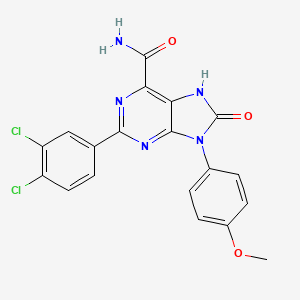

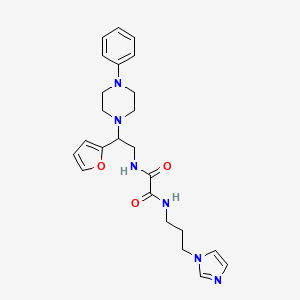

![molecular formula C18H22N4O4S B2602856 6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide CAS No. 2034338-75-3](/img/structure/B2602856.png)

6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.

BenchChem offers high-quality 6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Biological Activity

Structural Characterization of Nicotinamides and Thiadiazoles : Nicotinamides and 1,3,4-thiadiazoles are compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Their structural modification is key to their biological activities. For instance, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole using X-ray crystallography and NMR techniques revealed insights into its biological functionality. Computational parameters related to blood-brain barrier permeability were also presented, indicating its potential in drug design and development (Burnett et al., 2015).

Antileukemic Activity of Nicotinamide and Related Compounds : The interaction of nicotinamide and its analogs with 2-amino-1,3,4-thiadiazole has been explored for antileukemic activity. The study found that specific nicotinamide analogs, such as 5-fluoronicotinamide and 6-aminonicotinamide, were as potent as nicotinamide in reversing the effects of thiadiazole on leukemia, highlighting the potential of nicotinamide derivatives in cancer chemotherapy (Oettgen et al., 1960).

Enzyme Inhibition and Neuroprotection

Na+/Ca2+ Exchange Inhibition by Nicotinamide Derivatives : The novel potent Na+/Ca2+ exchange (NCX) inhibitor, N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide (YM-244769), demonstrates preferential inhibition of NCX3 over other isoforms. This specificity suggests therapeutic potential as a neuroprotective drug, especially in conditions characterized by hypoxia/reoxygenation-induced neuronal damage (Iwamoto & Kita, 2006).

Antimicrobial and Antifungal Applications

Substituted Thiadiazoles as Staphylococcus aureus Inhibitors : Thiadiazoles, identified through high-throughput screening, have emerged as a new class of inhibitors against Staphylococcus aureus sortase A (SrtA). Notably, a specific thiadiazole derivative, N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide, demonstrated potent inhibition of SrtA without affecting bacterial growth, suggesting a novel mode of action through covalent binding to the active site cysteine (Wehrli et al., 2019).

properties

IUPAC Name |

6-propan-2-yloxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-11(2)26-17-7-6-13(10-19-17)18(23)20-14-9-16-15(8-12(14)3)21(4)27(24,25)22(16)5/h6-11H,1-5H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKUMLYYAVLANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3=CN=C(C=C3)OC(C)C)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

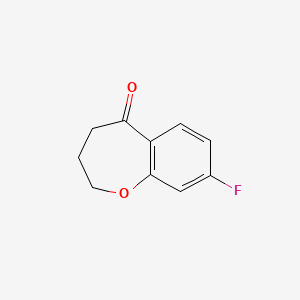

![2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2602784.png)

![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2602790.png)

![ethyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2602792.png)